2,5-dimethyl-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This particular compound features a pyrimidine ring, a pyrrolidine ring, and a sulfonamide group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling with the sulfonamide group. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The sulfonamide group can be reduced to amines under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the sulfonamide group would yield amines .
Scientific Research Applications
2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their diverse biological activities
Uniqueness
What sets 2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer a broad range of biological activities and make it a versatile molecule for various applications in medicinal chemistry .
Properties
Molecular Formula |
C23H27N5O2S |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
2,5-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O2S/c1-16-6-7-17(2)21(14-16)31(29,30)27-20-10-8-19(9-11-20)25-23-24-18(3)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26) |
InChI Key |
NRFVONAGIQVEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C |
Origin of Product |
United States |
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